- 5-Chloro-1-phenylpentan-1-one, IUCrData, 2016, 1(1),
Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)
942-93-8 structure
Product Name:5-Chloro-1-oxo-1-phenylpentane
Numero CAS:942-93-8
MF:C11H13ClO
MW:196.673322439194
MDL:MFCD00039390
CID:807503
Update Time:2025-06-09
5-Chloro-1-oxo-1-phenylpentane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Pentanone,5-chloro-1-phenyl-
- 5-chloro-1-phenylpentan-1-one
- 5-Chloro-1-oxo-1-phenylpentane
- 4-Chlorobutyl phenyl ketone
- 5-Chloro-1-phenyl-1-pentanone
- delta-Chlorovalerophenone
- 5-Chloro-1-phenyl-1-pentanone (ACI)
- Valerophenone, 5-chloro- (6CI, 7CI, 8CI)
- 5-Chlorovalerophenone
- δ-Chlorovalerophenone
-
- MDL: MFCD00039390
- Inchi: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- Chiave InChI: HTQNQSPMTCJERU-UHFFFAOYSA-N
- Sorrisi: O=C(CCCCCl)C1C=CC=CC=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
Proprietà sperimentali
- Densità: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 176-178 ºC
- Solubilità: Molto leggermente solubile (0,15 g/l) (25°C),
5-Chloro-1-oxo-1-phenylpentane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CCZ0001-1g |
5-chloro-1-phenylpentan-1-one |
942-93-8 | 99% | 1g |
$380 | 2023-09-07 | |
| TRC | C066565-250mg |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 250mg |
$ 240.00 | 2022-06-06 | ||
| TRC | C066565-500mg |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 500mg |
$ 395.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D641471-1g |
5-chloro-1-phenylpentan-1-one |
942-93-8 | 97% | 1g |
$420 | 2024-06-05 | |
| eNovation Chemicals LLC | D641471-5g |
5-chloro-1-phenylpentan-1-one |
942-93-8 | 97% | 5g |
$1200 | 2024-06-05 | |
| Fluorochem | 203614-1g |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 97% | 1g |
£249.00 | 2022-03-01 | |
| Fluorochem | 203614-2g |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 97% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203614-5g |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 97% | 5g |
£730.00 | 2022-03-01 | |
| Key Organics Ltd | MS-20973-1G |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | >95% | 1g |
£411.00 | 2025-02-08 | |
| Key Organics Ltd | MS-20973-5G |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | >95% | 5g |
£923.00 | 2025-02-08 |
5-Chloro-1-oxo-1-phenylpentane Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Aluminum chloride ; 25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C
Riferimento
- Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines, Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 90 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
Riferimento
- Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines, Tetrahedron, 2019, 75(50),
Metodo di produzione 5
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water
Riferimento
- Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines, Bulletin de la Societe Chimique de France, 1986, (1), 83-92
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene , Water ; 24 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C
Riferimento
- Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids, Chemical Communications (Cambridge, 2017, 53(51), 6895-6898
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine , Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ; 12 h, rt
Riferimento
- A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides, Tetrahedron, 2022, 112,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine , Cuprous iodide Solvents: Dimethylformamide ; 12 h, 28 °C
Riferimento
- In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds, Tetrahedron Letters, 2021, 75,
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 2 h, 25 °C
Riferimento
- Copper-catalyzed radical ring-opening halogenation with HX, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 1 h, rt
Riferimento
- Green preparation of haloalkyl ketone using hydrogen halide as halogen source, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Aluminum chloride ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization, Journal of the American Chemical Society, 2022, 144(13), 5756-5761
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of ω-chloroimines, Synthesis, 1989, (1), 8-12
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 48 h, rt
Riferimento
- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 7.5 min, 50 °C
1.2 Solvents: Diethyl ether ; 20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions, Organic Letters, 2017, 19(14), 3747-3750
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 8 h, 25 °C
Riferimento
- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232
5-Chloro-1-oxo-1-phenylpentane Raw materials
- Phenylboronic acid
- 5-chloropentanenitrile
- Hexacarbonylmolybdenum
- 2-Propanamine, N-(5-chloro-1-phenylpentylidene)-, (E)-
- 1-phenylcyclopentan-1-ol
- 1-Chloro-4-iodobutane
-
- 5-Chlorovaleryl chloride
- 1-Phenyl-cyclopentyl-hydroperoxid
- [N(Z)]-N-(5-Chloro-1-phenylpentylidene)-2-propanamine
- 5-chloro-N-methoxy-N-methylpentanamide
5-Chloro-1-oxo-1-phenylpentane Preparation Products
5-Chloro-1-oxo-1-phenylpentane Letteratura correlata
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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